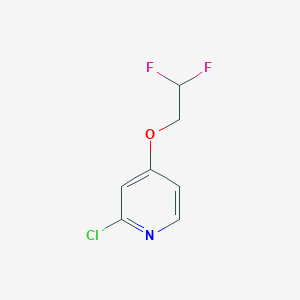

2-Chloro-4-(2,2-difluoroethoxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4-(2,2-difluoroethoxy)pyridine: is a chemical compound with the molecular formula C7H6ClF2NO and a molecular weight of 193.58 g/mol . It is a pyridine derivative that contains both chlorine and difluoroethoxy substituents, making it a compound of interest in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,2-difluoroethoxy)pyridine typically involves the reaction of 2-chloropyridine with 2,2-difluoroethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

2-Chloropyridine+2,2-Difluoroethanol→this compound

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a highly pure form .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 2-Chloro-4-(2,2-difluoroethoxy)pyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

Reduction Products: Reduction can yield partially or fully reduced pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Agents

Research has indicated that derivatives of pyridine compounds, including 2-chloro-4-(2,2-difluoroethoxy)pyridine, can act as effective inhibitors in cancer treatment. For instance, modifications of pyridine derivatives have shown promising results in inhibiting specific kinases involved in cancer cell proliferation. Studies have demonstrated that substituents at the 4-position of pyridine can significantly enhance selectivity and potency against various cancer targets, including MPS1 and CDK2 .

Antimicrobial Properties

Pyridine derivatives have also been explored for their antimicrobial activities. The introduction of halogen atoms and alkoxy groups can enhance the antibacterial properties of these compounds. The difluoroethoxy group may contribute to improved lipophilicity, facilitating better membrane penetration and activity against bacterial strains .

Agrochemicals

Herbicide Development

The compound has potential applications in herbicide formulation. Research indicates that pyridine derivatives can be effective as herbicides due to their ability to inhibit specific metabolic pathways in plants. The structural features of this compound may allow for selective herbicidal activity while minimizing toxicity to non-target organisms .

Materials Science

Polymer Chemistry

In materials science, compounds like this compound are being investigated for their role as intermediates in the synthesis of functional polymers. The presence of halogen and ether functionalities can lead to unique properties in polymeric materials such as increased thermal stability and resistance to degradation. These characteristics make such compounds valuable in developing advanced materials for various applications .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyridine derivatives, including those with difluoroethoxy substitutions. The study found that specific modifications led to enhanced potency against cancer cell lines, highlighting the potential of these compounds as leads for new anticancer drugs .

Case Study 2: Herbicide Efficacy

In a field trial assessing the effectiveness of new herbicides based on pyridine scaffolds, researchers noted that formulations containing this compound exhibited significant weed control compared to traditional herbicides. This study underscores the potential for developing more efficient agricultural chemicals with reduced environmental impact .

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-(2,2-difluoroethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoroethoxy group can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery .

Comparación Con Compuestos Similares

2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine: This compound is similar but contains a trifluoroethoxy group instead of a difluoroethoxy group.

4-Chloro-2-(2,2-difluoroethoxy)pyridine: This is an isomer where the positions of the chlorine and difluoroethoxy groups are swapped.

Uniqueness: 2-Chloro-4-(2,2-difluoroethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and difluoroethoxy groups makes it a versatile intermediate for various chemical transformations and applications .

Actividad Biológica

2-Chloro-4-(2,2-difluoroethoxy)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-4-pyridine with difluoroethanol under acidic conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy, confirming the presence of functional groups relevant to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various Gram-positive and Gram-negative bacteria. The disc diffusion method has been employed to evaluate its efficacy compared to standard antibiotics like ciprofloxacin.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 22 |

| Pseudomonas aeruginosa | 10 | 18 |

| Klebsiella pneumoniae | 14 | 21 |

The results indicate that while the compound exhibits good antibacterial activity, it is generally less effective than ciprofloxacin against these pathogens .

Anticancer Activity

In addition to its antimicrobial properties, studies have explored the anticancer potential of this compound. Research indicates that derivatives of pyridine can inhibit telomerase activity, which is crucial for cancer cell proliferation. For instance, a related study demonstrated that certain pyridine derivatives exhibited IC50 values in the low micromolar range against gastric cancer cell lines.

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | SGC-7901 | 22.28 ± 6.26 |

| Related Pyridine Derivative | SGC-7901 | 18.45 ± 2.79 |

These findings suggest that modifications to the pyridine structure can significantly enhance its anticancer properties .

The mechanisms underlying the biological activities of this compound are believed to involve:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Interference with Cellular Signaling : By interacting with specific receptors or proteins within cells, it may disrupt signaling pathways essential for bacterial growth or cancer cell survival.

Molecular docking studies support these hypotheses by demonstrating favorable binding interactions between the compound and target proteins associated with telomerase and bacterial enzymes .

Case Studies

A notable case study involved the evaluation of a series of pyridine derivatives, including this compound, for their combined antibacterial and anticancer effects. The study found that compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts. This suggests a structure-activity relationship where electronic effects from halogens contribute to biological efficacy .

Propiedades

IUPAC Name |

2-chloro-4-(2,2-difluoroethoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-6-3-5(1-2-11-6)12-4-7(9)10/h1-3,7H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLXRGAIMADCGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCC(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.